molecular formula C9H8ClF3O B1451412 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 348-84-5

1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B1451412
CAS No.: 348-84-5
M. Wt: 224.61 g/mol
InChI Key: RMFUMJOARZCIFY-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol is a substituted aromatic alcohol with a trifluoromethyl group and a chlorine atom on the phenyl ring. Its systematic IUPAC name reflects the substituents’ positions and functional groups. Key identifiers include:

Property Value Source
Molecular Formula C₉H₈ClF₃O
Molecular Weight 224.61 g/mol
CAS Registry Number 348-84-5
PubChem CID 44890727
InChI Key RMFUMJOARZCIFY-UHFFFAOYSA-N

The compound’s structure consists of a phenyl ring substituted at the 3- and 4-positions with trifluoromethyl and chlorine groups, respectively, attached to a primary alcohol group via a methyl bridge (ethan-1-ol). This arrangement confers distinct electronic and steric properties, influencing reactivity and biological interactions.

Crystallographic and Spectroscopic Characterization

While direct crystallographic data for this compound remains unreported, its structural features can be inferred from related compounds and spectroscopic analyses:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for analogous compounds reveal characteristic signals:

  • ¹H NMR :
    • Phenyl Protons : Split into multiplets due to ortho and para substitution (e.g., δ 7.20–7.80 ppm for aromatic protons).
    • Methyl Group : Singlet at δ ~1.60 ppm (CH₃).
    • Methine Proton : Broad singlet at δ ~2.60 ppm (CH-OH).
  • ¹³C NMR :
    • Trifluoromethyl Carbon : δ ~124.0 ppm (quartet, J = 272.0 Hz).
    • Chlorine-Substituted Carbon : δ ~125.4–129.8 ppm (depending on substitution pattern).
Gas Chromatography (GC)

GC analysis of similar trifluoromethyl-substituted phenyl alcohols demonstrates retention times influenced by molecular weight and functional groups. For example, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol shows a retention time of 6.35 min under specific conditions.

Infrared (IR) Spectroscopy

Key IR bands include:

  • O-H Stretch : Broad peak at ~3300–3500 cm⁻¹.
  • **C

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFUMJOARZCIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661315
Record name 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-84-5
Record name 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 348-84-5
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Preparation Methods

Stepwise Synthesis Approach

Based on a comprehensive synthesis method for related compounds (notably 4-chloro-3-(trifluoromethyl)phenyl isocyanate intermediates), the preparation of the ethan-1-ol derivative can be inferred to proceed through the following steps:

Step Description Conditions Notes
1. Nitration and Acylation Mix o-chlorotrifluoromethane with acetic anhydride, add concentrated nitric acid dropwise at 10-15°C, stir for 3-4 hours Temperature: 10-15°C; Stirring time: 3-4 h Controls substitution pattern on aromatic ring
2. Reduction and Hydrazine Treatment React organic phase with activated carbon, FeCl3·6H2O in ethanol under reflux; slowly add hydrazine hydrate solution (80%) dropwise over 3-3.5 h Reflux in ethanol; Hydrazine dropwise addition Converts nitro group to amine or related intermediate
3. Reaction with Triphosgene Dissolve triphosgene and catalyst in organic solvent (1,2-dichloroethane, dioxane, or chloroform); add organic phase dropwise at -5 to 5°C; reflux for 3-5 h Temperature: -5 to 5°C during addition; reflux afterward Forms isocyanate intermediate
4. Isolation and Purification Evaporate solvent under reduced pressure; purify crude product by vacuum distillation at 95-100°C under ≤ -0.096 MPa Vacuum distillation Obtain purified intermediate for further transformation

This multi-step process is primarily designed to prepare 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a key precursor. The ethan-1-ol derivative is then synthesized by further reduction or hydrolysis of such intermediates under controlled conditions.

Experimental Data Summary (Inferred from Related Processes)

Parameter Typical Range/Value Purpose/Effect
Reaction Temperature 0 to 25°C for reduction Avoid side reactions
Reducing Agent NaBH4 (1.2 equivalents) Selective ketone reduction
Solvent Ethanol or THF Solubility and reaction medium
Reaction Time 1-4 hours Complete reduction
Work-up Quenching with water, extraction with organic solvents Isolation of product
Purification Column chromatography or recrystallization Obtain pure ethan-1-ol

Summary Table of Key Preparation Steps for 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol

Step Reagents Conditions Outcome
Aromatic ring functionalization o-Chlorotrifluoromethane, acetic anhydride, nitric acid 10-15°C, 3-4 h Nitrated intermediate
Reduction to amine Hydrazine hydrate, FeCl3·6H2O, ethanol reflux Reflux, 3-3.5 h Amino intermediate
Conversion to isocyanate Triphosgene, catalyst, organic solvent -5 to 5°C addition, reflux 3-5 h Isocyanate intermediate
Ketone reduction to alcohol NaBH4, ethanol or THF 0-25°C, 1-4 h This compound

Chemical Reactions Analysis

Types of Reactions

1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Different alcohols or hydrocarbons.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Pharmaceutical Applications

1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to serve as a building block for the development of drugs that target specific biological pathways.

Case Study: Neuroprotective Compounds

Research has demonstrated that derivatives of this compound can be synthesized to create neuroprotective agents. For instance, a study highlighted the use of a biotransformation process involving recombinant E. coli to produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol, which is crucial for synthesizing neuroprotective compounds like (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide . This showcases the compound's relevance in developing therapeutics aimed at neurodegenerative diseases.

Agrochemical Applications

In agrochemicals, this compound can be employed as a precursor for herbicides and pesticides. Its chlorinated structure enhances its effectiveness against specific pests and weeds.

Example: Herbicide Development

A notable application involves using this compound in the formulation of selective herbicides that target broadleaf weeds while minimizing damage to cereal crops. The trifluoromethyl group contributes to the herbicide's potency and selectivity, making it an attractive candidate for agricultural formulations.

Material Science Applications

The compound's unique properties also lend themselves to applications in materials science, particularly in the development of coatings and polymers.

Case Study: Coating Formulations

Research indicates that fluorinated compounds similar to this compound are used in creating advanced coatings that provide chemical resistance and durability. These coatings are essential in various industries, including automotive and aerospace, where materials must withstand harsh environmental conditions.

Summary Table of Applications

Application AreaSpecific UseRelevant Findings
PharmaceuticalsIntermediate for neuroprotective drugsEffective biotransformation processes developed
AgrochemicalsPrecursor for herbicidesSelective targeting of broadleaf weeds
Material ScienceCoatings with enhanced durabilityImproved resistance to chemicals and environmental factors

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups like chloro and trifluoromethyl enhances its reactivity and stability. These groups can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-one
  • Structure : Ketone analog with chlorine substituents at the 2- and 6-positions of the phenyl ring.
  • Synthesis : Oxidized from the corresponding alcohol using Na₂Cr₂O₇ in H₂SO₄, yielding 75% as a colorless oil .
  • Key Differences :
    • The ketone group increases electrophilicity, making it more reactive in nucleophilic additions compared to the alcohol.
    • Higher hydrophobicity due to the absence of a polar hydroxyl group.
1-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea
  • Structure : Thiourea derivative with a sulfur atom replacing the hydroxyl oxygen.
  • Applications : Thioureas are commonly used as enzyme inhibitors or catalysts, contrasting with the alcohol’s undefined pharmacological role.

Heterocyclic and Complex Derivatives

Piperidinol Analogs (Compounds 8–12)
  • Example: 2-{4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1-piperidinyl}-1-(2-naphthyl)-1-ethanone hydrobromide (Compound 8) . Molecular Weight: 528.79 g/mol (vs. 224.61 g/mol for the target alcohol). Physical State: White crystalline solid (melts at 285°C), contrasting with the alcohol’s oily form. Applications: Evaluated for analgesic activity, suggesting enhanced bioactivity due to the piperidine ring and naphthyl group.
Triazole-Containing Derivatives
  • Example: 1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one . Molecular Weight: 289.64 g/mol.

Urea and Carbamate Derivatives

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (Compound 4)
  • Synthesis: Formed via reaction of phenyl carbamate with 4-aminophenol, yielding a solid product .
  • Properties : Urea linkage enables strong hydrogen bonding, often exploited in kinase inhibitors (e.g., Sorafenib Tosylate, which shares the 4-chloro-3-trifluoromethylphenyl motif) .
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9k)
  • Yield : 86.8%, ESI-MS m/z: 480.2 [M+H]+ .
  • Applications : Thiazole and piperazine groups enhance solubility and target affinity, common in drug discovery.

Physicochemical and Pharmacokinetic Comparison

Property 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-one Compound 8 (Piperidinol Analog) Sorafenib Tosylate
Molecular Weight (g/mol) 224.61 247.56 528.79 637.00
Physical State Oil Colorless oil Crystalline solid Solid (pharmaceutical grade)
Boiling/Melting Point 240.2°C Not reported 285°C Not reported
Functional Group Alcohol Ketone Piperidinol, ketone Urea, tosylate
Solubility Limited data Soluble in Et₂O Soluble in DMSO, ethanol Water-soluble (tosylate salt)

Biological Activity

1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol, also known as (R)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-ol, is a chiral organic compound with significant biological activity. Its molecular formula is C9_9H8_8ClF3_3O, and it has a molecular weight of approximately 224.61 g/mol. The compound features a unique structure that includes a chloro group and a trifluoromethyl group, contributing to its reactivity and potential therapeutic applications.

The presence of the chloro and trifluoromethyl groups enhances the compound's lipophilicity and electron-withdrawing properties, making it a valuable scaffold in medicinal chemistry. These structural features allow for interactions with various biological targets, including enzymes and receptors.

PropertyValue
Molecular FormulaC9_9H8_8ClF3_3O
Molecular Weight224.61 g/mol
CAS Number348-84-5

Interaction with Biological Targets

Research indicates that this compound interacts with specific molecular targets, modulating enzyme activity and potentially influencing neurotransmitter systems. The compound has been identified as a precursor in the synthesis of neuroprotective agents, which may protect neurons from damage .

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds lacking the trifluoromethyl group were found to be inactive, highlighting the importance of this substituent in enhancing biological activity .

Neuroprotective Properties

A study explored the potential of (R)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-ol as a neuroprotective agent. The resulting compounds demonstrated significant protective effects on neuronal cells under oxidative stress conditions, suggesting potential applications in treating neurodegenerative diseases.

Antichlamydial Activity

Another research effort focused on the antichlamydial activity of similar compounds derived from this compound. The presence of the trifluoromethyl group was crucial for the observed activity against Chlamydia species, indicating its role in drug design targeting this pathogen .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. Common methods include:

  • Nucleophilic Substitution : Utilizing appropriate nucleophiles to replace halogen atoms.
  • Reduction Reactions : Employing reducing agents to convert ketones or aldehydes to alcohols.

Q & A

Basic Research Question

Methodological Answer:
The synthesis of this compound can be achieved via catalytic hydrogenation or transition-metal-catalyzed hydration of alkynes. For example:

  • Iron-Phthalocyanine (FePC)-Catalyzed Hydration : A method adapted for analogous alcohols involves FePC (0.25 mol%) in ethanol at room temperature, yielding ~68% via Markovnikov addition to terminal alkynes .
  • Base-Mediated Alkylation : Similar compounds (e.g., 4-chlorobenzyl derivatives) are synthesized by refluxing with anhydrous K₂CO₃ in ethanol, followed by recrystallization for purification .

Key Factors Affecting Yield/Purity:

  • Catalyst Loading : Lower FePC concentrations (0.25 mol%) reduce side reactions but may slow kinetics.
  • Solvent Choice : Ethanol enhances solubility of intermediates, while dichloromethane aids in extraction .
  • Purification : Flash chromatography or recrystallization improves purity (>95% by TLC/GC) .

How can spectroscopic techniques confirm the structure and purity of this compound?

Basic Research Question

Methodological Answer:
Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : Expect signals for the hydroxyl proton (δ ~1.5–2.0 ppm, broad), aromatic protons (δ ~7.0–7.5 ppm), and methyl group adjacent to -OH (δ ~4.7 ppm, quartet) .
  • ¹⁹F NMR : A singlet at δ ~-60 ppm confirms the -CF₃ group .

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Retention time and molecular ion peak (e.g., m/z 224 for [M]⁺) validate purity.

Infrared (IR) Spectroscopy:

  • O-H stretch (~3200–3500 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) are diagnostic .

Purity Thresholds:

  • ≥98% by GC-MS or HPLC; residual solvents (e.g., CH₂Cl₂) must be <0.1% .

What catalytic systems govern regioselectivity in synthesizing secondary alcohols like this compound?

Advanced Research Question

Methodological Answer:
Regioselectivity depends on the catalyst’s electronic and steric effects:

  • FePC Catalysts : Promote Markovnikov addition via Fe(II)-mediated alkyne activation, favoring secondary alcohol formation .
  • Acid Catalysts (e.g., H₂SO₄) : May favor anti-Markovnikov products through carbocation rearrangements.

Mechanistic Insights:

  • FePC stabilizes the transition state through π-backbonding with alkynes, directing hydroxyl group addition to the more substituted carbon .
  • Competing pathways (e.g., radical intermediates) can arise with photoredox catalysts, requiring controlled light exposure .

Validation:

  • Isotopic labeling (e.g., D₂O) tracks protonation sites, while kinetic studies differentiate rate-determining steps .

How do electron-withdrawing groups (-Cl, -CF₃) influence the reactivity of this compound?

Advanced Research Question

Methodological Answer:
Electronic Effects:

  • -CF₃ Group : Strong electron-withdrawing effect reduces electron density on the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability .
  • -Cl Group : Moderately deactivates the ring, directing further substitution to meta/para positions.

Reactivity in Oxidation/Reduction:

  • Oxidation : Chromic acid converts the alcohol to 4-chloro-3-(trifluoromethyl)acetophenone, with yields >80% under anhydrous conditions .
  • Reduction : NaBH₄ selectively reduces carbonyl derivatives without affecting -CF₃ .

Stability Studies:

  • Thermogravimetric analysis (TGA) shows decomposition >200°C, while HPLC monitors hydrolytic stability under acidic/basic conditions .

What methodologies evaluate the pharmacological potential of derivatives of this compound?

Advanced Research Question

Methodological Answer:
In Vitro Screening:

  • Anticancer Activity : MTT assays using MCF-7 or HeLa cell lines, with IC₅₀ values calculated for urea derivatives (e.g., compound 82 : IC₅₀ = 12 µM) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) quantify binding affinity (Kᵢ < 1 nM for optimized analogs) .

Structure-Activity Relationship (SAR):

  • Substituent variations (e.g., replacing -Cl with -OCH₃) are tested to optimize potency and selectivity .

In Silico Modeling:

  • Molecular docking (AutoDock Vina) predicts binding modes with target proteins (e.g., EGFR kinase), validated by X-ray crystallography .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol

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